3-Ethyl-1,2-oxazole-4-sulfonyl chloride
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Overview
Description
3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S and a molecular weight of 195.63 g/mol . It is an isoxazole derivative, characterized by the presence of an ethyl group at the 3-position and a sulfonyl chloride group at the 4-position of the isoxazole ring
Scientific Research Applications
3-Ethyl-1,2-oxazole-4-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 3-Ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 3-ethylisoxazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the isoxazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product .
Chemical Reactions Analysis
3-Ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-Ethyl-1,2-oxazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
3-Methyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group at the 3-position.
3-Phenyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with a phenyl group at the 3-position.
4-Chloro-3-ethyl-1,2-oxazole: Similar structure but with a chloro group at the 4-position instead of a sulfonyl chloride group.
Properties
IUPAC Name |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUUWXABCOLQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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